Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate
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Overview
Description
Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate is an organic compound with the chemical formula C11H13Cl2NO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is known for its use as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .
Preparation Methods
The synthesis of Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate typically involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in the synthesis of new organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in organic synthesis to create complex molecules. The molecular pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate can be compared with similar compounds such as:
Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the chlorosulfonyl group.
Chlorosulfonyl isocyanate: Another reactive compound used in organic synthesis, but with different functional groups.
Tert-butyl (2-chloro-5-(fluorosulfonyl)phenyl)carbamate: A similar compound where the chlorine atom is replaced by fluorine, leading to different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, particularly its reactivity and versatility in various fields.
Properties
Molecular Formula |
C11H13Cl2NO4S |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-5-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-11(2,3)18-10(15)14-9-6-7(19(13,16)17)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) |
InChI Key |
VYFSJRUPKWPIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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